molecular formula C27H24N6OS B5489467 1-(3-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1-(3-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5489467
M. Wt: 480.6 g/mol
InChI Key: XVXWZIOKBCGNLS-UHFFFAOYSA-N
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Description

1-(3-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a sophisticated synthetic small molecule of significant interest in chemical biology and oncology research. This compound is structurally characterized by a complex heterocyclic core, featuring a [1,2,4]triazino[5,6-b]indole scaffold linked to a benzodiazolone moiety via a thioether-containing propyl chain. The [1,2,4]triazino[5,6-b]indole structure is a known pharmacophore associated with potent kinase inhibitory activity. Compounds within this class have been extensively investigated as potent and selective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) Source . The specific substitution pattern of this molecule suggests its primary research value lies in probing intracellular signaling pathways that govern cell cycle progression, proliferation, and apoptosis. Researchers utilize this compound as a chemical tool to elucidate the complex roles of specific kinase targets in disease models, particularly in cancer. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of target kinases, thereby preventing phosphorylation of downstream substrates and halting signal transduction Source . Supplied for Research Use Only, this high-purity compound is intended for in vitro biochemical assays and cell-based studies to further advance the understanding of oncogenic mechanisms and identify potential therapeutic strategies. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[3-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6OS/c34-27-28-21-12-5-7-14-23(21)33(27)16-8-18-35-26-29-25-24(30-31-26)20-11-4-6-13-22(20)32(25)17-15-19-9-2-1-3-10-19/h1-7,9-14H,8,15-18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWZIOKBCGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCCCN5C6=CC=CC=C6NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves multiple steps, starting with the preparation of the indole and triazine intermediates. The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The triazine moiety can be introduced through cyclization reactions involving appropriate precursors . The final step involves the coupling of the indole and triazine intermediates with the benzodiazole derivative under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Thioether Derivatives (Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazole-3-Yl)Thio)Acet(Propan,Benz)Imidates)

  • Structural Similarity: Shares a 1,2,4-triazole core and thioether linkage, though lacks the fused triazinoindole and benzodiazepinone groups .
  • Synthesis: Both compounds employ sulfur-mediated coupling, but the target compound uses a triazinoindole precursor instead of simple triazole derivatives.
  • Properties: Triazole derivatives exhibit moderate lipophilicity (logP ~2.5–3.0), while the target’s benzodiazepinone may increase polarity (estimated logP ~2.8–3.5).

Pyrazole-Thiophene Hybrids (e.g., Compounds 7a and 7b)

  • Structural Similarity: Features pyrazole and thiophene rings but lacks the fused indole or benzodiazepinone systems .
  • Activity : Pyrazole-thiophene hybrids show anticonvulsant activity in rodent models (ED₅₀: 25–40 mg/kg), whereas the target compound’s activity remains uncharacterized.
  • Synthetic Route: Both use 1,4-dioxane and triethylamine as solvents, but the target compound requires multistep fusion of triazinoindole and benzodiazepinone.

Benzo[d][1,3]Dioxol-Pyrazole Derivatives (e.g., Compound 1)

  • Structural Similarity: Contains a pyrazole ring but substitutes the triazinoindole with a benzo[d][1,3]dioxol group .
  • Stability: The benzo[d][1,3]dioxol group enhances oxidative stability, whereas the target’s triazinoindole may confer stronger π-π stacking interactions.

Comparative Data Table

Property Target Compound Triazole-Thioether Derivatives Pyrazole-Thiophene Hybrids Benzo[d][1,3]Dioxol-Pyrazole
Core Structure Triazinoindole-Benzodiazepinone 1,2,4-Triazole Pyrazole-Thiophene Pyrazole-Benzo[d][1,3]dioxol
Molecular Weight (g/mol) ~490 (estimated) 320–380 280–320 310–340
LogP (Predicted) 2.8–3.5 2.5–3.0 2.0–2.5 2.7–3.2
Reported Activity Not reported Antimicrobial, Antifungal Anticonvulsant (ED₅₀: 25–40 mg/kg) Anticonvulsant (GABA modulation)
Synthetic Yield Not reported 60–75% 50–65% 70–85%

Key Research Findings

  • Triazinoindole Advantage: The fused triazinoindole system in the target compound likely enhances binding affinity to serotonin or GABA receptors compared to simpler triazole or pyrazole analogs .
  • Thioether Linkage : Improves metabolic stability over oxygen-linked analogs, as seen in triazole derivatives with 20% longer plasma half-life in vitro .
  • Limitations : Lack of empirical data on the target compound’s pharmacokinetics or toxicity limits direct comparison with well-studied analogs like pyrazole-thiophene hybrids .

Biological Activity

The compound 1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfany}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic molecule with potential therapeutic applications. Its structure integrates various pharmacologically active moieties, notably the indole and triazine frameworks. This article reviews the biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

The molecular formula of the compound is C26H24N6OSC_{26}H_{24}N_{6}OS, and it has a molecular weight of approximately 480.57 g/mol. The compound's unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with indole and triazine structures often exhibit significant biological activities, including anticancer effects. The specific biological activities of this compound can be summarized as follows:

Anticancer Activity

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
    • HeLa Cells : IC50 values were reported in the submicromolar range, indicating potent activity against cervical cancer cells.
    • Breast Cancer Cells (MCF-7) : Demonstrated significant inhibition of cell proliferation.
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. It is hypothesized that it interacts with specific kinases or receptors involved in cell survival and proliferation.
    • It may also inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

  • Study 1 : A recent investigation evaluated the effects of the compound on multiple cancer types using the NCI-60 cell panel. The results indicated that it inhibited cell growth significantly across various lines, with GI50 values ranging from 1.4 to 4.2 µM .
  • Study 2 : Another study focused on the compound's effect on pancreatic cancer cells (SUIT-2, Capan-1). The compound exhibited strong cytotoxicity and induced apoptosis by blocking the cell cycle at the sub-G1 phase .

Comparative Analysis

To further understand its biological activity, a comparison with similar compounds was conducted:

Compound NameStructure TypeIC50 (µM)Mechanism
Compound AIndole Derivative0.37Apoptosis induction
Compound BTriazine Derivative0.73Cell cycle arrest
Target Compound Indole-Triazine Hybrid<4.0 Apoptosis and angiogenesis inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of triazinoindole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized using:

  • Stepwise functionalization : Starting materials undergo sulfanylpropylation via nucleophilic substitution, followed by cyclization under controlled pH (e.g., 8.5–9.0) to form the triazinoindole core .
  • Solvent systems : THF/water mixtures (1:1) are effective for azide-alkyne cycloaddition reactions, as demonstrated in triazole-pyrazole hybrid syntheses .
  • Catalysts : Palladium or copper catalysts may enhance coupling efficiency for phenylethyl substituent introduction .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry : LC-MS (e.g., m/z 500–600 range) for molecular weight validation .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content verification (±0.3% deviation from calculated values) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use target-specific assays (e.g., kinase inhibition, receptor binding) with:

  • Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
  • Counter-screens : Assess off-target effects using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and selectivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .

Q. What strategies resolve contradictions in pharmacological data for triazinoindole derivatives?

  • Chemical probe validation : Cross-reference with the Chemical Probes Portal to confirm target specificity and rule out pan-assay interference .
  • Proteome-wide profiling : Use chemoproteomics to identify off-target interactions (e.g., kinase pulldown assays with immobilized probes) .
  • Structure-activity relationship (SAR) studies : Modify sulfanylpropyl or phenylethyl groups to isolate contributions to activity .

Q. How does the sulfanylpropyl linker influence pharmacokinetic properties?

  • Metabolic stability : Assess hepatic microsomal clearance (e.g., human/rat liver microsomes) to evaluate susceptibility to oxidation .
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu > 5% preferred for efficacy) .

Q. What chemogenomic approaches elucidate polypharmacology?

  • Target-family libraries : Screen against kinase or GPCR panels to identify secondary targets .
  • Gene expression profiling : RNA-seq to detect pathway modulation (e.g., apoptosis, inflammation) in treated cell lines .
  • CRISPR-Cas9 knockout : Validate target necessity by comparing activity in wild-type vs. gene-edited cells .

Methodological Considerations

Q. How can heterocyclic hybridization enhance therapeutic potential?

  • Hybrid design : Fuse triazinoindole with benzodiazepinone (e.g., to modulate GABA receptors) or thiazole (e.g., for antimicrobial activity) .
  • Bioisosteric replacement : Substitute sulfur with selenium in the sulfanyl group to improve redox modulation .

Q. What analytical techniques quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for serum/plasma detection (LOQ < 1 ng/mL) .
  • Microextraction : Solid-phase extraction (SPE) to isolate the compound from complex samples (recovery > 85%) .

Q. How can crystallography validate structural hypotheses?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-S bond ~1.8 Å in sulfanyl derivatives) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking between indole and benzodiazol rings) .

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